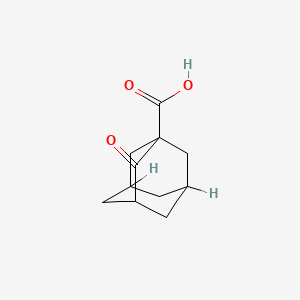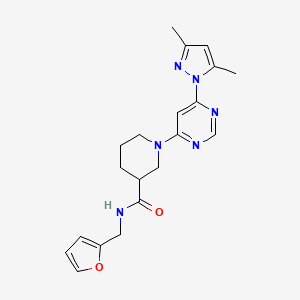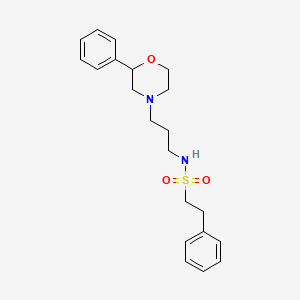
2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide, also known as PEP005, is a synthetic compound that has gained significant attention in scientific research due to its potential as a treatment for various types of cancer. PEP005 is a member of the ingenol family of compounds and is derived from the sap of the Euphorbia peplus plant.
Aplicaciones Científicas De Investigación
Alpha(1)-Adrenoceptor Ligand Properties : N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, a related compound, has been identified as an alpha(1) adrenoceptor agent with unique profiles of alpha(1A) agonism and alpha(1B), alpha(1D) antagonism. This compound showed selective effects on the urethra over the vasculature in a dog model, indicating its potential use in urology (Altenbach et al., 2002).
Metabotropic Glutamate 2 Receptor Potentiators : Another related compound, 3-pyridylmethylsulfonamides, has been found to be a potent, subtype-selective potentiator of metabotropic glutamate 2 receptors. This suggests its potential application in psychiatric disorders, as it showed efficacy in several rodent models of anxiety and psychosis (Johnson et al., 2005).
Synthesis and Structural Studies : Research on molecular and electronic structures of sulfonamide compounds, including triethylammonium salts of N-substituted ethanesulfonamides, provides insights into their chemical properties and potential applications in various fields, such as materials science or drug design (Timoshenko et al., 2013).
Catalysis and Synthesis : Studies on the synthesis of ethenesulfonamides, including E-aryl ethenesulfonamides, from 1-hydroxy-1-arylalkanes, reveal their application in chemical and pharmaceutical fields. Such research expands the understanding of the reactivity of these compounds and their potential utility in various synthetic pathways (Aramini et al., 2003).
Phospholipase A2 Inhibitors : A series of benzenesulfonamides has been evaluated as membrane-bound phospholipase A2 inhibitors. This research highlights the therapeutic potential of sulfonamide derivatives in reducing myocardial infarction in animal models (Oinuma et al., 1991).
Propiedades
IUPAC Name |
2-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c24-27(25,17-12-19-8-3-1-4-9-19)22-13-7-14-23-15-16-26-21(18-23)20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBPHVDSMWNVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

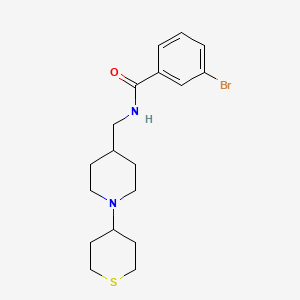
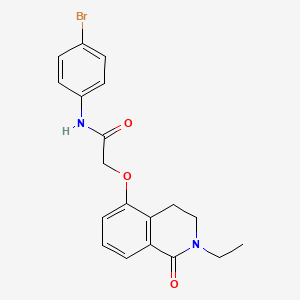
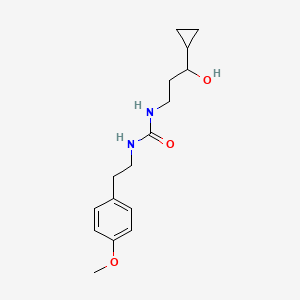
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)
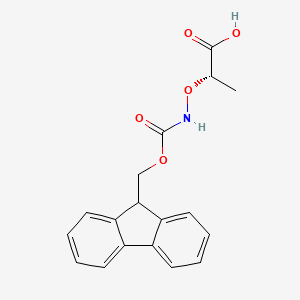
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)
![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)
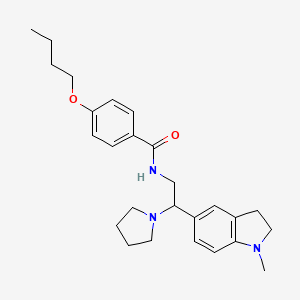
![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)
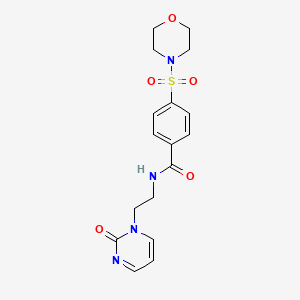
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)
